1-(2,2,2-trifluoroethyl)-1H-Imidazole-5-carboxylic acid
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Overview
Description
1-(2,2,2-trifluoroethyl)-1H-Imidazole-5-carboxylic acid is a fluorinated organic compound that features an imidazole ring substituted with a trifluoroethyl group and a carboxylic acid group. The presence of fluorine atoms often imparts unique properties to organic molecules, such as increased metabolic stability and enhanced lipophilicity, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoroethylation of imidazole derivatives using reagents like 2,2,2-trifluoroethylamine hydrochloride in the presence of catalysts such as iron porphyrin complexes . The reaction conditions often include aqueous solutions and mild temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes, starting from readily available precursors. The process may include steps like diazotization, N-trifluoroethylation, and subsequent functional group transformations. The use of robust catalysts and optimized reaction conditions ensures scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1-(2,2,2-trifluoroethyl)-1H-Imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different alkyl or aryl groups to the imidazole ring .
Scientific Research Applications
1-(2,2,2-trifluoroethyl)-1H-Imidazole-5-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-Imidazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance binding affinity and selectivity by modifying the electronic properties of the molecule. This can lead to inhibition or activation of specific biochemical pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with a trifluoroethyl group, used as a solvent and in biochemical experiments.
N-2,2,2-Trifluoroethylisatin Ketimines: These compounds are used in organic synthesis and have applications in medicinal chemistry.
Uniqueness
1-(2,2,2-trifluoroethyl)-1H-Imidazole-5-carboxylic acid stands out due to its imidazole ring structure, which is a common motif in biologically active molecules. The combination of the trifluoroethyl group and the carboxylic acid functionality provides unique chemical properties that can be leveraged in various applications, making it a versatile compound in scientific research and industrial processes .
Properties
IUPAC Name |
3-(2,2,2-trifluoroethyl)imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c7-6(8,9)2-11-3-10-1-4(11)5(12)13/h1,3H,2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJCDOWQTBIADL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C=N1)CC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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